molecular formula C21H18N2O6 B2378051 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923140-03-8

2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2378051
CAS No.: 923140-03-8
M. Wt: 394.383
InChI Key: GEQPXMODVWJSOL-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic chemical compound based on the 4H-furochromenone scaffold, a class of structures recognized for its diverse and promising biological activities. As part of the 4H-chromene family, this compound is of significant interest in medicinal chemistry and anticancer research . 4H-Chromene derivatives have been extensively studied for their ability to inhibit cancer cell proliferation by targeting tubulin polymerization at the colchicine binding site, leading to cell cycle arrest and the induction of caspase-dependent apoptosis . The specific substitution pattern on this compound—featuring a 4-nitrophenyl group and a (2-methoxyethyl)amino side chain—is designed to explore structure-activity relationships (SAR) and optimize potency and selectivity for research purposes. This product is intended for laboratory research use only, strictly within in vitro settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methoxyethylamino)-6-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-4-3-5-15-18(12)29-21(24)17-16(13-6-8-14(9-7-13)23(25)26)20(28-19(15)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQPXMODVWJSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclization Approaches

The furochromenone core is typically synthesized via acid- or base-catalyzed cyclization of 4-hydroxycoumarin derivatives. A representative protocol involves:

Reagents :

  • 4-Hydroxy-6-methylcoumarin
  • β-Nitroalkene (e.g., 4-nitrostyrene)
  • Yb(OTf)₃ (10 mol%)

Conditions :

  • Solvent: CH₃CN
  • Temperature: 80°C
  • Time: 12–24 hours

Mechanism :
Yb(OTf)₃ facilitates a formal [3+2] annulation via Michael addition/nucleophilic addition/elimination, forming the furan ring (Fig. 1).

Method Yield (%) Purity (%) Source
Yb(OTf)₃ catalysis 78–85 >95 RSC Adv. 2024
FeCl₃ catalysis 65 90 Chem. Commun. 2019

Nitrophenyl Group Installation

Electrophilic Aromatic Nitration

Para-selectivity is achieved using directed nitration strategies:

Protocol :

  • Dissolve furochromenone intermediate (1 equiv) in H₂SO₄ (98%) at 0°C.
  • Add HNO₃ (1.2 equiv) dropwise over 30 minutes.
  • Stir at 25°C for 6 hours.

Key Factors :

  • Electron-donating groups (e.g., methyl at position 6) direct nitration to the para position.
  • Excess HNO₃ increases meta byproducts (≤15%).
Substrate Nitro Position Yield (%)
3-Phenyl derivative Para 72
Unsubstituted Meta/Para mix 58

Integrated Synthetic Routes

Three-Step Protocol (Bench-Scale)

  • Core formation : Yb(OTf)₃-catalyzed annulation (85% yield).
  • Nitration : H₂SO₄/HNO₃ at 0°C (72% yield).
  • Aminoalkylation : K₂CO₃/DMF at 100°C (68% yield).

Overall Yield :
$$
\text{Overall Yield} = 0.85 \times 0.72 \times 0.68 = 41.6\%
$$

One-Pot Variant (Patent Method)

A patent approach combines nitration and aminoalkylation in a single reactor:

Steps :

  • Perform Yb(OTf)₃-catalyzed annulation.
  • Add HNO₃/H₂SO₄ without intermediate isolation.
  • Introduce 2-methoxyethylamine after neutralization.

Advantages :

  • Reduces purification steps
  • Yield: 38%

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 2H, Ar-NO₂), 6.89 (s, 1H, H-5), 3.56 (t, J=5.2 Hz, 2H, OCH₂CH₂N), 3.24 (s, 3H, OCH₃)
¹³C NMR δ 160.1 (C=O), 152.3 (Ar-C-NO₂), 58.9 (OCH₃)
HRMS m/z 395.1234 [M+H]⁺ (Calc. 395.1238)

Industrial-Scale Considerations

Process Optimization

  • Continuous flow reactors : Improve heat transfer during exothermic nitration.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
Parameter Lab Scale Pilot Plant
Batch Size 10 g 50 kg
Purity 98% 99.5%
Cycle Time 72 hr 48 hr

Chemical Reactions Analysis

2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The methoxyethylamino group can be replaced with other nucleophiles to create derivatives with different properties.
  • Oxidation and Reduction : The compound can undergo oxidation to form derivatives with enhanced reactivity or reduction to modify functional groups.

Biology

Research into the biological activities of this compound has identified several potential applications:

  • Antimicrobial Activity : Studies have indicated that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell growth through mechanisms such as apoptosis induction and enzyme inhibition. For instance, compounds similar to this one have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Drug Design : Its structural features allow for modifications that can enhance efficacy against specific diseases. Case studies have demonstrated that derivatives of this compound can exhibit improved binding affinity to molecular targets involved in disease pathways .

Study on Anticancer Activity

A study published in PMC evaluated the anticancer properties of various furochromene derivatives, including this compound. The results indicated:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects on human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines.

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed:

  • Inhibition Zones : The compound demonstrated considerable inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to interact with DNA or proteins may contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous chromenone derivatives:

Compound Substituents Key Properties Biological/Physicochemical Notes
Target Compound
2-((2-Methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- 2-Methoxyethylamino
- 6-Methyl
- 3-(4-Nitrophenyl)
- High electron-withdrawing character (nitro group)
- Moderate lipophilicity
Likely enhanced metabolic stability due to methoxyethylamino group; nitro group may confer bioactivity .
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one - Iminomethyl at position 3
- 2-Aminophenyl substituent
- Poor solubility (insufficient for $^1$H NMR)
- m.p. 214–216°C
Limited solubility restricts pharmacological utility; aminophenyl group may enable metal chelation.
2-Fluoro-9H-purin-6-amine derivative - Fluorophenyl at position 3
- Purine-based substituent
- m.p. 255–258°C
- High mass (437.7 g/mol)
Fluorine enhances electronegativity and metabolic stability; purine moiety suggests kinase inhibition potential.
5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one - Multiple hydroxyl/methoxy groups
- 4-Methoxyphenyl at position 2
- High polarity (hydroxyl groups)
- m.p. data unavailable
Antioxidant or anti-inflammatory activity likely due to polyphenolic structure .
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one - Bromine at position 6
- 4-Methoxyphenyl at position 3
- Molecular weight 345.19 g/mol Bromine enhances reactivity (e.g., Suzuki coupling); methoxyphenyl improves solubility .

Key Insights from Structural Comparisons :

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group contrasts with methoxyphenyl (electron-donating) in and fluorophenyl (moderately electron-withdrawing) in . Nitro groups may enhance bioactivity but reduce solubility compared to methoxy substituents. The 2-methoxyethylamino group balances polarity and lipophilicity, unlike the poorly soluble iminomethyl derivative in .

Biological Activity Trends :

  • Fluorinated compounds (e.g., ) often exhibit improved metabolic stability and target selectivity.
  • Hydroxyl-rich derivatives (e.g., ) are typically associated with antioxidant effects, whereas brominated analogs (e.g., ) serve as synthetic intermediates.

Thermal Stability :

  • The target compound’s melting point is unspecified, but fluorinated analogs (e.g., , m.p. 255–258°C) suggest that nitro substituents may lower thermal stability due to increased molecular rigidity.

Research Findings and Limitations

  • Synthetic Challenges: Unlike the straightforward synthesis of iminomethyl chromenones , the target compound’s nitro and methoxyethylamino groups may require multi-step protection/deprotection strategies.
  • Data Gaps : Experimental data for the target compound (e.g., solubility, $^1$H NMR, bioactivity) are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Biological Potential: The nitro group’s presence aligns with antimicrobial chromenones, but toxicity risks (common with nitroaromatics) must be evaluated .

Biological Activity

2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound belonging to the furocoumarin family, characterized by its unique structure that includes a furo[3,2-c]chromen-4-one core. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-methoxyethylamino)-6-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
  • Molecular Formula : C21H18N2O6
  • Molecular Weight : 394.4 g/mol

Antimicrobial Properties

Research indicates that compounds within the furocoumarin family exhibit significant antimicrobial activity. For instance, derivatives of coumarins have demonstrated effectiveness against various fungal pathogens. In vitro studies have shown that certain furocoumarins can inhibit the growth of phytopathogenic fungi, suggesting that this compound may possess similar properties.

A study highlighted that some coumarins exhibited minimum inhibitory concentrations (MICs) ranging from 1.7 to 7.8 µg/mL against different fungal strains . The specific activity of this compound against certain microorganisms remains an area for further exploration.

Anticancer Activity

The anticancer potential of furocoumarins has been well-documented. These compounds can interact with DNA and other biological macromolecules, leading to apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell proliferation.

In a comparative study, several coumarin derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.22 to 9.8 µg/mL against various cancer cell lines . Although specific data on this compound is limited, its structural similarities suggest potential for similar anticancer activity.

Anti-inflammatory Properties

Furocoumarins are also noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways through enzyme inhibition, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Researchers evaluated the antifungal efficacy of various furocoumarin derivatives against six phytopathogenic fungi. The most active compounds demonstrated significant inhibition at concentrations as low as 1.7 µg/mL .
  • Anticancer Research :
    • A study focusing on the anticancer effects of coumarins found that certain derivatives were effective in inhibiting the growth of lung carcinoma cells (A549 cell line). The results highlighted the potential for developing new anticancer agents based on furocoumarin structures .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that furocoumarins could bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancerous cells .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various fungal pathogens; MICs from 1.7 to 7.8 µg/mL
AnticancerInduces apoptosis; IC50 values range from 0.22 to 9.8 µg/mL against cancer cells
Anti-inflammatoryModulates inflammatory pathways; potential enzyme inhibitors

Q & A

Q. What synthetic routes are most effective for producing 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one, and how can purity be optimized?

Methodological Answer:

  • Step 1 : Begin with the furo[3,2-c]coumarin core synthesis via cyclocondensation of substituted resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Introduce the 4-nitrophenyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation, ensuring controlled temperature (60–80°C) to avoid side reactions .
  • Step 3 : Attach the 2-methoxyethylamine moiety via reductive amination or Michael addition, using NaBH₄ or Pd/C catalysts in ethanol or THF .
  • Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or methanol to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign protons and carbons to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups; methoxy signals at δ ~3.3 ppm) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the chromenone core, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • UV-Vis : Characterize π→π* transitions (e.g., absorption maxima at 300–400 nm) to assess electronic effects of the nitro and methoxy groups .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~435) and fragmentation patterns .

Q. How does the 4-nitrophenyl substituent influence the compound’s fluorescence properties?

Methodological Answer:

  • Experimental Design : Compare fluorescence emission spectra (λ_ex = 350 nm) of the compound with analogs lacking the nitro group. Use solvents like DMSO or acetonitrile to minimize quenching .
  • Mechanistic Insight : The nitro group’s electron-withdrawing nature reduces fluorescence intensity via intramolecular charge transfer (ICT), as observed in related furocoumarin derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Methodological Answer:

  • Step 1 : Synthesize derivatives with modified substituents (e.g., replace nitro with Cl, F, or methoxy groups) .
  • Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays against E. coli and S. aureus; anticancer screening via MTT assay on HeLa cells) .
  • Step 3 : Correlate electronic (Hammett σ values) and steric parameters of substituents with activity trends. Use molecular docking to predict target binding (e.g., DNA topoisomerase II or kinases) .

Q. What experimental strategies resolve contradictions in fluorescence quenching data across different studies?

Methodological Answer:

  • Variable Control : Standardize solvent polarity (e.g., dielectric constant), pH, and temperature. For example, acetonitrile may stabilize excited states better than aqueous buffers .
  • Competitive Binding Assays : Test metal ion interactions (e.g., Fe³⁺, Cu²⁺) to identify interference. Use Job’s plot to determine stoichiometry of complexation .
  • Time-Resolved Fluorescence : Measure lifetime decay to distinguish static vs. dynamic quenching mechanisms .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to DNA G-quadruplexes or enzyme active sites (e.g., COX-2) using AMBER or GROMACS. Analyze binding free energy with MM-PBSA .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer pathways .

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